(1,2,2-Trimethylpropyl)benzene
Overview
Description
Scientific Research Applications
Conformational Analysis
Research by Baas and Sinnema (2010) explores the conformational analysis of hydroxyalkyl groups on benzene, including 1,3,5-tri(1-hydroxy-1,2,2-trimethylpropyl)benzene. They focus on the barriers to rotation of hydroxyalkyl groups, determining values around 9.5 kcal/mole, a critical aspect in understanding the molecular dynamics of such compounds (Baas & Sinnema, 2010).
Synthesis and Functionalization
The synthesis of various functionalized benzene derivatives, like 1,2-bis(trimethylsilyl)benzenes, is another significant application. These compounds are essential for creating benzyne precursors and luminophores. Reus et al. (2012) have developed efficient routes to create these substances, starting from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one or 1,2-bis(trimethylsilyl)benzene (Reus et al., 2012).
Lorbach et al. (2010) reported an improved synthesis method for 1,2-bis(trimethylsilyl)benzene, highlighting the importance of efficient production processes for such compounds. Their method offers milder reaction conditions and avoids carcinogenic solvents (Lorbach et al., 2010).
Electrochemical Properties
Chérioux and Guyard (2001) synthesized novel 1,3,5-tris(oligothienyl)benzenes and investigated their electrochemical behavior. This research highlights the significance of benzene derivatives in developing new materials with specific electrochemical properties (Chérioux & Guyard, 2001).
Metal Extraction
Navratil and Sladek (1994) explored the use of methylphosphonic acid monoalkyl esters, including those with a 1,2,2-trimethylpropyl group, in the extraction of metals. This highlights a critical application in the field of metallurgy and extraction processes (Navratil & Sladek, 1994).
Molecular Electronics
Reed et al. (1997) examined the conductance of a molecular junction using benzene-1,4-dithiol, demonstrating the potential of benzene derivatives in molecular-scale electronics (Reed et al., 1997).
properties
IUPAC Name |
3,3-dimethylbutan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOAOYYUSXVILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940926 | |
Record name | (3,3-Dimethylbutan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,2-Trimethylpropyl)benzene | |
CAS RN |
19262-20-5 | |
Record name | (1,2,2-Trimethylpropyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,3-Dimethylbutan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-dimethylbutan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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